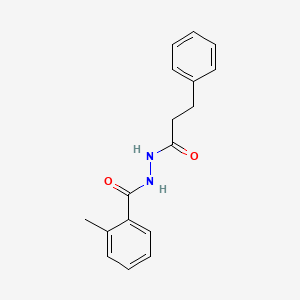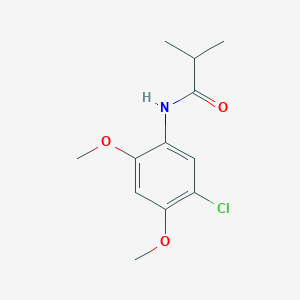
N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMABN is a synthetic compound that belongs to the class of acenaphthene derivatives. It was first synthesized in 1991 by researchers at the University of Alberta, Canada, and has since been studied for its potential therapeutic properties. DMABN has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models.
作用机制
The exact mechanism of action of DMABN is not fully understood, but it is believed to act through multiple pathways. DMABN has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
DMABN has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activity of COX-2. DMABN has also been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of HDACs, leading to changes in gene expression.
实验室实验的优点和局限性
One advantage of using DMABN in lab experiments is its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. DMABN has also been shown to have low toxicity in preclinical models. However, one limitation of using DMABN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on DMABN. One direction is to further investigate its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and neuroprotective effects, in various preclinical models. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods for DMABN and improving its solubility in aqueous solutions for better bioavailability and efficacy.
In conclusion, DMABN is a synthetic compound that has shown potential therapeutic properties in various preclinical models. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop more efficient synthesis methods and improve its solubility for better bioavailability and efficacy.
合成方法
The synthesis of DMABN involves the reaction of 1,2-dihydroacenaphthylene with 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields DMABN as a white crystalline solid with a melting point of 149-150°C.
科学研究应用
DMABN has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various preclinical models, including reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). DMABN has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
属性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-8-3-2-6-16(18)20(22)21-17-12-11-14-10-9-13-5-4-7-15(17)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFGJGHZIODQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acenaphthen-5-yl-2-methoxy-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)




![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)




![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)

